3',5'-DI-O-Mesylthymidine

描述

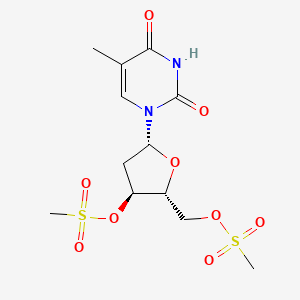

Structure

3D Structure

属性

IUPAC Name |

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O9S2/c1-7-5-14(12(16)13-11(7)15)10-4-8(23-25(3,19)20)9(22-10)6-21-24(2,17)18/h5,8-10H,4,6H2,1-3H3,(H,13,15,16)/t8-,9+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBRYDQRCOMYRY-IVZWLZJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COS(=O)(=O)C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 ,5 Di O Mesylthymidine

Regioselective Mesylation of Thymidine (B127349) Precursors

The most direct and widely employed method for synthesizing 3',5'-Di-O-Mesylthymidine is the regioselective mesylation of thymidine. This process targets the primary hydroxyl group at the 5' position and the secondary hydroxyl group at the 3' position of the deoxyribose sugar. The reaction is typically carried out using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. masterorganicchemistry.com

The inherent reactivity difference between the primary (5'-OH) and secondary (3'-OH) hydroxyl groups can be exploited for selectivity. However, to achieve diesterification, reaction conditions are optimized to ensure both groups react. A critical aspect of this regioselectivity is preventing reaction at other nucleophilic sites within the thymidine molecule, namely the N3 position of the thymine (B56734) base.

Strategic Application of Protection Group Chemistry in Nucleoside Functionalization

To prevent the undesired sulfonylation of the thymine base at the N3 position, protection group chemistry is often strategically employed. The N3 imide proton is acidic and can react with methanesulfonyl chloride under basic conditions. To circumvent this, a protecting group can be installed on the N3 position prior to the mesylation reaction.

While various protecting groups are available in organic synthesis, their use must be compatible with the subsequent mesylation step. The choice of protecting group is critical, as it must be stable to the basic conditions of the mesylation reaction and selectively removable afterward without disturbing the newly formed mesyl esters. However, in many standard procedures for dimesylation, the reaction conditions are optimized to favor O-sulfonylation over N-sulfonylation, sometimes obviating the need for a dedicated N3-protecting group. This is often achieved by careful control of temperature and the choice of base. nih.govresearchgate.net

Optimization of Reaction Conditions for Targeted Diester Formation

The successful synthesis of this compound with high yield hinges on the careful optimization of several reaction parameters. These parameters influence the rate of reaction, selectivity, and the minimization of side products.

Reagent Stoichiometry : An excess of methanesulfonyl chloride (typically 2.2 to 2.5 equivalents) is used to ensure the complete mesylation of both the 3'- and 5'-hydroxyl groups.

Base : A non-nucleophilic organic base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. masterorganicchemistry.com Pyridine (B92270) is commonly used and can also serve as the solvent. Other bases like triethylamine (B128534) may also be employed. rsc.org

Solvent : The choice of solvent is critical for ensuring the solubility of the thymidine precursor and reagents. Anhydrous pyridine is a frequent choice as it acts as both a solvent and a base. Other aprotic solvents such as dichloromethane (B109758) can be used in conjunction with a base like triethylamine. organic-chemistry.org The dielectric constant of the solvent can influence the regioselectivity of reactions on nucleosides, with polar aprotic solvents sometimes favoring N-alkylation over O-alkylation. nih.govresearchgate.net Therefore, less polar, aprotic solvents are generally favored for O-mesylation.

Temperature : The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon addition of methanesulfonyl chloride. The reaction mixture is then often allowed to warm to room temperature and stirred for several hours to ensure completion.

| Parameter | Condition | Rationale |

|---|---|---|

| Mesylating Agent | Methanesulfonyl Chloride (MsCl) | Provides the mesyl group for esterification. wikipedia.org |

| Stoichiometry | >2.0 equivalents of MsCl | Ensures complete reaction at both 3'-OH and 5'-OH positions. |

| Solvent | Anhydrous Pyridine or Dichloromethane | Solubilizes reactants and does not participate in the reaction. |

| Base | Pyridine or Triethylamine | Neutralizes HCl by-product, driving the reaction to completion. masterorganicchemistry.com |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side-product formation. |

Alternative Synthetic Routes and Their Comparative Advantages

While the direct dimesylation of unprotected or N3-protected thymidine is the most common and efficient method, alternative strategies could theoretically be employed, though they are generally more laborious.

A stepwise approach could involve the selective protection of either the 3'- or 5'-hydroxyl group, followed by mesylation of the free hydroxyl. Subsequently, the protecting group would be removed, and the second hydroxyl group would be mesylated. For instance, a bulky protecting group like a trityl or silyl (B83357) group could be used to selectively protect the primary 5'-hydroxyl group, allowing for the mesylation of the 3'-position. This would be followed by deprotection and a second mesylation step.

| Synthetic Route | Advantages | Disadvantages |

|---|---|---|

| Direct Dimesylation (One-Pot) | High atom economy, fewer steps, faster reaction time, procedurally simple. | Requires careful control of conditions to ensure selectivity and avoid side products. |

| Stepwise Mesylation (via Protected Intermediates) | Allows for the isolation of mono-mesylated intermediates if desired. | Lower overall yield, more time-consuming, requires additional protection/deprotection steps, generates more waste. |

For the specific goal of synthesizing the 3',5'-di-O-mesylated product, the direct, one-pot reaction is overwhelmingly favored due to its efficiency and simplicity. The stepwise route is more applicable to the synthesis of mono-substituted derivatives.

Advanced Purification and Isolation Techniques in this compound Synthesis

Following the completion of the reaction, a systematic purification process is required to isolate the this compound from the reaction mixture, which contains unreacted starting materials, mono-mesylated by-products, excess reagents, and salts (e.g., pyridinium (B92312) hydrochloride).

The typical purification protocol involves the following steps:

Quenching : The reaction is first quenched by the addition of a cold aqueous solution, such as ice water or a saturated sodium bicarbonate solution, to hydrolyze any remaining methanesulfonyl chloride.

Liquid-Liquid Extraction : The aqueous mixture is then extracted with an organic solvent, such as dichloromethane or ethyl acetate. The desired product, being organic-soluble, partitions into the organic layer, while water-soluble impurities remain in the aqueous phase.

Washing : The organic layer is washed sequentially with a mild acid (e.g., dilute HCl) to remove the basic solvent (pyridine), followed by a base (e.g., sodium bicarbonate solution) to remove any acidic impurities, and finally with brine to remove residual water.

Drying and Concentration : The extracted organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Chromatography : The primary method for obtaining highly pure this compound is silica (B1680970) gel column chromatography. google.com A gradient of solvents, typically starting with a less polar solvent (like dichloromethane) and gradually increasing the polarity (by adding methanol), is used to elute the components. The desired dimesylated product is generally less polar than the mono-mesylated intermediates and the starting thymidine, allowing for effective separation.

Crystallization : The purified product, if solid, can often be further purified by recrystallization from an appropriate solvent system (e.g., ethanol). This process can yield a highly pure, crystalline solid, which is desirable for subsequent synthetic applications. rsc.org

The purity of the final product is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemically Mediated Transformations and Reaction Pathways of 3 ,5 Di O Mesylthymidine

Nucleophilic Substitution Reactions at C-3' and C-5' Positions

The carbon atoms at the 3' and 5' positions of the sugar ring in 3',5'-di-O-mesylthymidine are electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse thymidine (B127349) analogs.

Displacement by Nitrogen-Based Nucleophiles (e.g., amines, azides)

Nitrogen-containing nucleophiles, such as amines and azides, readily react with this compound to displace the mesyl groups. These reactions are fundamental in the synthesis of modified nucleosides with significant biological activities.

A prominent example is the synthesis of Zidovudine (AZT), a crucial anti-HIV drug. who.int The synthesis involves the displacement of the mesyl group at the 3' position by an azide (B81097) ion (from lithium azide), leading to the formation of 3'-azido-3'-deoxythymidine. who.intchemicalbook.com This reaction proceeds with an inversion of configuration at the C-3' center.

The reaction of this compound with secondary amines can lead to the formation of 2,3'-O-anhydro-5'-deoxy-5'-alkylaminothymidines. researchgate.net This transformation occurs in a "one-pot-two-steps" manner, where the amine selectively substitutes the 5'-mesyl group, followed by the formation of the 2,3'-O-anhydro ring. researchgate.net

| Nucleophile | Product | Key Features |

| Azide (LiN3) | 3'-Azido-3'-deoxythymidine (Zidovudine) | Inversion of configuration at C-3'. chemicalbook.com |

| Secondary Amines | 2,3'-O-anhydro-5'-deoxy-5'-alkylaminothymidines | Selective 5'-substitution followed by cyclization. researchgate.net |

Displacement by Sulfur-Based Nucleophiles (e.g., thiolates)

Sulfur-based nucleophiles, particularly thiolates, are effective in displacing the mesyl groups of this compound. These reactions introduce sulfur-containing moieties into the nucleoside structure, which can significantly alter its biological properties.

For instance, the reaction of this compound with the sodium salt of 4-methoxyphenylmethanethiol in N,N-dimethylacetamide (DMA) results in the formation of a bis(sulfide) product in high yield. rsc.orgelectronicsandbooks.com When the same reaction is carried out in hexamethylphosphoric triamide (HMPA) at room temperature, a stereospecific formation of the threo-bis(sulfide) is observed. rsc.orgelectronicsandbooks.com These reactions demonstrate the potential for stereocontrolled synthesis of sulfur-containing nucleoside analogs.

| Nucleophile | Solvent | Product |

| Sodium 4-methoxyphenylmethanethiolate | N,N-dimethylacetamide (DMA) | bis(sulfide) rsc.orgelectronicsandbooks.com |

| Sodium 4-methoxyphenylmethanethiolate | Hexamethylphosphoric triamide (HMPA) | threo-bis(sulfide) rsc.orgelectronicsandbooks.com |

Displacement by Oxygen-Based Nucleophiles (e.g., hydroxide)

Oxygen-based nucleophiles, such as hydroxide (B78521) ions, can also participate in substitution reactions with this compound. These reactions can lead to the formation of different products depending on the reaction conditions. For example, treatment with a saturated aqueous solution of sodium carbonate in ethanol (B145695) can lead to cyclization. google.com

Intramolecular Cyclization Reactions Leading to Anhydronucleosides

The presence of the thymine (B56734) base and the reactive mesyl groups in this compound allows for intramolecular cyclization reactions, leading to the formation of anhydronucleosides. These cyclic structures are important intermediates in the synthesis of various nucleoside analogs.

Formation of 2,3'-O-Anhydro Structures

Under basic conditions, the O2 of the thymine base can act as an internal nucleophile, attacking the C-3' position and displacing the mesyl group. This intramolecular nucleophilic substitution results in the formation of a 2,3'-O-anhydro linkage. researchgate.net This cyclization is often observed as a competing or subsequent reaction in nucleophilic substitution reactions at the 3' and 5' positions. For example, the reaction of this compound with secondary amines yields 2,3'-O-anhydro-5'-deoxy-5'-alkylaminothymidines. researchgate.net

Mechanistic Aspects of Anhydro Ring Formation

The formation of the anhydro ring is a classic example of an intramolecular Williamson ether synthesis. The reaction is initiated by the deprotonation of the N-3 proton of the thymine ring by a base, which enhances the nucleophilicity of the O2 atom. This is followed by an intramolecular SN2 attack of the resulting anion at the C-3' position, leading to the displacement of the mesylate leaving group and the formation of the fused ring system. rsc.org The stereochemistry at the C-3' position is inverted during this process.

Elimination Reactions for the Generation of Unsaturated Nucleoside Derivatives

The introduction of unsaturation into the sugar moiety of nucleosides can significantly alter their biological properties. This compound serves as a key starting material for the synthesis of such unsaturated derivatives through controlled elimination reactions. A common strategy involves the initial formation of a 2,3'-anhydronucleoside, often referred to as a cyclonucleoside. This is typically achieved by treating the dimesyl compound with a base, which promotes intramolecular cyclization through the nucleophilic attack of the C2-carbonyl oxygen of the thymine base onto the C3' position, displacing the mesylate group.

Once the 2,3'-anhydro intermediate is formed, it can undergo a subsequent elimination reaction to introduce a double bond into the sugar ring. The regioselectivity of this elimination is dictated by the reaction conditions, particularly the choice of base. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted, and thus more stable, alkene. libretexts.orgmasterorganicchemistry.com However, the use of sterically hindered or "bulky" bases can favor the formation of the less substituted (Hofmann) product. masterorganicchemistry.com

For instance, treatment of the 2,3'-anhydro intermediate with a non-hindered base would be expected to yield the more stable 2',3'-unsaturated nucleoside. Conversely, a bulky base would preferentially abstract a proton from the less sterically hindered position, leading to the formation of the 3',4'-unsaturated derivative. The precise control over these elimination pathways allows for the selective synthesis of different unsaturated nucleoside analogues, which are valuable as potential antiviral or anticancer agents.

The reaction mechanism for these elimination reactions can be categorized as E1, E2, or E1cB, depending on the substrate, base, and solvent. libretexts.orglibretexts.org The E2 mechanism, being a concerted process, is often influenced by the stereochemical arrangement of the proton to be abstracted and the leaving group. libretexts.org

Phosphorylation and Related Esterifications for Nucleotide Analogue Synthesis

Phosphorylation is a critical transformation in the synthesis of nucleotide analogues, which are mimics of the building blocks of DNA and RNA. While direct phosphorylation of this compound is not the typical approach due to the presence of the mesyl leaving groups, this compound is a valuable precursor for intermediates that can then be efficiently phosphorylated.

The synthesis of phosphate (B84403) triesters from intermediates derived from this compound is a key step in the production of modified oligonucleotides. Common methods for creating the phosphodiester backbone of DNA and RNA analogues include the phosphoramidite (B1245037) and the H-phosphonate approaches. utupub.firesearchgate.net

In a typical synthetic route, the mesyl groups of this compound would first be displaced by a suitable nucleophile, such as an azide or a protected thiol, to introduce the desired functionality at the 3' and 5' positions. Following the removal of any protecting groups, the resulting modified nucleoside can then be subjected to phosphorylation.

The phosphoramidite method involves the reaction of a protected nucleoside with a phosphitylating agent to form a stable phosphoramidite monomer. utupub.fi This monomer is then activated, typically by a weak acid, to react with the free hydroxyl group of another nucleoside, forming a phosphite (B83602) triester linkage. Subsequent oxidation of the phosphite triester yields the more stable phosphate triester.

Alternatively, the H-phosphonate method involves the coupling of a nucleoside 3'-H-phosphonate with a 5'-hydroxyl group of another nucleoside to form a dinucleoside H-phosphonate. researchgate.net This intermediate is then oxidized to the corresponding phosphate diester. researchgate.net These methods allow for the stepwise synthesis of oligonucleotides with various modifications originating from the initial transformations of this compound.

Stereochemical Control and Diastereoselectivity in this compound Reactions

The stereochemistry of the sugar moiety is paramount to the biological activity of nucleosides and their analogues. Reactions involving this compound must be carefully controlled to achieve the desired stereochemical outcome, as the chiral centers of the deoxyribose ring can be affected during transformations.

The stereochemical course of reactions at the C3' and C5' positions of this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction mechanism.

A notable example of stereochemical control is the reaction of this compound with the sodium salt of 4-methoxyphenylmethanethiol. rsc.org When this reaction is conducted in hexamethylphosphoric triamide (HMPA) at room temperature, it proceeds stereospecifically to yield the 3'-threo diastereoisomer. rsc.org This outcome is the result of a direct SN2 attack of the thiolate at the C3' position, which leads to an inversion of configuration.

The choice of solvent can have a profound impact on the stereoselectivity of a reaction. rsc.orgresearchgate.net Solvents can influence the solvation of the transition state and the reactants, which in turn can affect the energy barrier for the formation of different stereoisomers. rsc.orgresearchgate.net For instance, polar aprotic solvents are known to favor SN2 reactions, which proceed with inversion of stereochemistry.

The nature of the nucleophile is also a critical factor. Strong, small nucleophiles tend to favor SN2 reactions, leading to inversion of configuration. Bulkier nucleophiles may lead to a mixture of products or favor elimination reactions.

The characterization of diastereomeric products resulting from reactions of this compound is essential to confirm the stereochemical outcome of the transformations. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of diastereomers. Different HPLC modes, such as ion-pair reversed-phase liquid chromatography (IP-RPLC), anion exchange chromatography (AEX), and mixed-mode chromatography, have demonstrated significant potential for separating nucleoside and oligonucleotide diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 1H, 13C, and 31P NMR, is invaluable for the structural elucidation of diastereomers. NMR can provide detailed information about the configuration and conformation of the sugar ring and the phosphate backbone. For example, coupling constants between protons on the sugar ring can help determine their relative stereochemistry.

Capillary Electrophoresis (CE) , especially when used with chiral selectors, is another effective technique for the separation of diastereomers.

Mass Spectrometry (MS) , often coupled with a separation technique like LC or CE, is used to determine the molecular weight of the products and can provide structural information through fragmentation analysis.

The following table summarizes the key analytical techniques used for the characterization of diastereomeric nucleoside derivatives:

| Analytical Technique | Principle | Application in Diastereomer Characterization |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Separation and quantification of diastereomeric products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Determination of the 3D structure and stereochemistry of molecules. |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High-resolution separation of closely related diastereomers. |

| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Confirmation of molecular weight and structural analysis through fragmentation. |

3 ,5 Di O Mesylthymidine As a Precursor for Diverse Nucleoside Analogue Synthesis

Building Blocks for Chemically Modified Oligonucleotides

The automated solid-phase synthesis of oligonucleotides relies on specially prepared nucleoside building blocks known as phosphoramidites. These synthons typically carry a dimethoxytrityl (DMT) protecting group at the 5'-position and a reactive phosphoramidite (B1245037) moiety at the 3'-position.

While not a direct phosphoramidite synthon itself, 3',5'-di-O-mesylthymidine can serve as a precursor to these essential building blocks. The synthetic pathway would involve the nucleophilic displacement of the two mesylate groups to re-establish the 3'- and 5'-hydroxyl functions. This diol can then be subjected to standard protocols for phosphoramidite synthesis:

Selective 5'-Protection: The primary 5'-hydroxyl group is selectively protected, most commonly with a DMT group.

Phosphitylation: The remaining free 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to install the reactive phosphoramidite moiety.

This conversion allows the thymidine (B127349) core, which has been modified via other reactions involving its mesyl groups, to be prepared for incorporation into synthetic DNA strands.

Synthesis of Thionucleosides and Related Sulfur-Containing Analogues

The replacement of the sugar hydroxyl oxygens with sulfur atoms yields thionucleosides, a class of analogues with significant interest for therapeutic and research applications. This compound is an excellent substrate for introducing sulfur at both the 3' and 5' positions.

In a well-established procedure, this compound is reacted with a sulfur nucleophile, such as the sodium salt of 4-methoxyphenylmethanethiol, to displace both mesylate groups. rsc.orgelectronicsandbooks.com The choice of solvent and reaction conditions can stereospecifically control the outcome. For instance, reaction in hexamethylphosphoric triamide (HMPA) at room temperature leads to a double inversion (SN2) at both C3' and C5', yielding the threo-bis(sulfide) diastereomer. rsc.orgelectronicsandbooks.com Subsequent removal of the protecting groups on the sulfur atoms yields the final 3',5'-dithiothymidine product. rsc.orgelectronicsandbooks.com

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| This compound | Sodium 4-methoxyphenylmethanethiolate | HMPA | threo-3',5'-Bis(4-methoxybenzylthio)thymidine | 80% (overall from thymidine) | electronicsandbooks.com |

Generation of Halo- and Azido-Substituted Nucleosides

The mesyl groups of this compound are readily displaced by halide and azide (B81097) ions, providing a direct route to halo- and azido-substituted nucleosides. These compounds are crucial intermediates for synthesizing antiviral agents, such as Azidothymidine (AZT), and for introducing labels or other functionalities.

A key strategy involves an intermediate intramolecular cyclization. Treatment of this compound with a base, such as triethylamine (B128534), promotes an internal SN2 reaction where the oxygen of the thymine (B56734) base attacks the 3'-carbon, displacing the mesylate group to form a rigid 5'-O-mesyl-2,3'-anhydronucleoside intermediate. electronicsandbooks.com This strained bicyclic structure is highly susceptible to ring-opening by strong nucleophiles.

The reaction of this anhydro intermediate with nucleophiles like lithium azide or lithium chloride in a solvent such as N,N-dimethylformamide (DMF) results in the nucleophile attacking the 3'-carbon, opening the anhydro ring and displacing the C2-oxygen. This process occurs with inversion of stereochemistry at the 3'-position and yields the corresponding 3'-azido- or 3'-halo-thymidine derivative.

| Reactant | Reagent | Product | Overall Yield (from Thymidine) | Reference |

| This compound | 1. Triethylamine (in Ethanol) | 5'-O-Mesyl-2,3'-anhydrothymidine | 84.5% | electronicsandbooks.com |

| 5'-O-Mesyl-2,3'-anhydrothymidine | Lithium Azide (in DMF) | 3'-Azido-3'-deoxythymidine (AZT) | High | (Implied pathway) |

Derivatization for Nucleoside Phosphorylating Agents

The use of this compound as a direct precursor for nucleoside phosphorylating agents is not prominently described in the scientific literature. Phosphorylating agents are typically small, reactive phosphorus compounds used to add phosphate (B84403) groups to molecules. While the mesylated thymidine is highly reactive, its application in this specific context is not a conventional or documented synthetic strategy.

Contribution to the Synthesis of Novel Deoxyribonucleoside Architectures

The flexible five-membered sugar ring of a natural deoxyribonucleoside can adopt various conformations. Restricting this conformational flexibility by introducing covalent bridges can lead to nucleoside analogues with enhanced properties, such as improved binding affinity to target DNA or RNA sequences.

This compound serves as an excellent starting point for creating such conformationally locked or novel architectures. As described previously, base treatment of this compound induces intramolecular cyclization to form a 2,3'-anhydronucleoside. electronicsandbooks.com The formation of this anhydro bridge creates a rigid, bicyclic system where the furanose ring is locked into a specific pucker. This represents a significant alteration of the natural deoxyribonucleoside architecture and is a key step in the synthesis of many structurally complex nucleoside analogues. nih.gov These constrained structures are invaluable tools for studying the structural biology of nucleic acids and for the development of next-generation therapeutic oligonucleotides.

Mechanistic Elucidation of 3 ,5 Di O Mesylthymidine Reactivity

Role of Mesylate Leaving Groups in Governing Reaction Kinetics

The methanesulfonyl (mesyl) groups at the 3' and 5' positions of the deoxyribose ring in 3',5'-DI-O-Mesylthymidine are instrumental in dictating the compound's reactivity. Mesylates are excellent leaving groups, a property that significantly influences the kinetics of nucleophilic substitution and elimination reactions. The efficacy of the mesylate group as a leaving group stems from the stability of the resulting methanesulfonate (B1217627) anion.

Upon cleavage of the carbon-oxygen bond, the negative charge on the oxygen atom in the methanesulfonate anion is delocalized through resonance across the three oxygen atoms of the sulfonyl group. This charge distribution stabilizes the anion, making it a weak base and, consequently, an excellent leaving group. The stability of the leaving group is a critical factor in the rate-determining step of both SN1 and SN2 reactions, as well as E1 and E2 elimination pathways. A more stable leaving group leads to a lower activation energy for the reaction, thereby increasing the reaction rate.

In the context of this compound, the presence of two highly effective leaving groups makes both the 3' and 5' positions susceptible to nucleophilic attack. The relative rates of substitution at these positions are influenced by steric hindrance and the nature of the attacking nucleophile. The primary 5'-position is generally more accessible to nucleophiles than the secondary 3'-position, which can lead to selective reactions under carefully controlled conditions. The inherent reactivity imparted by the mesylate groups allows for transformations that would be sluggish or impossible with poorer leaving groups, such as hydroxyl groups.

Transition State Analysis in Substitution and Elimination Pathways

The reactions of this compound can proceed through various competing pathways, primarily bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The preferred pathway is determined by the relative energies of the respective transition states, which are influenced by factors such as the nature of the nucleophile/base, the solvent, and the steric environment of the reaction center.

SN2 Transition State: In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group. This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are in apical positions, and the carbon atom is temporarily pentacoordinate. The reaction proceeds with an inversion of stereochemistry at the reaction center. For this compound, SN2 reactions are common, particularly at the less sterically hindered 5'-position.

E2 Transition State: The E2 pathway involves the concerted removal of a proton by a base and the departure of the leaving group, leading to the formation of a double bond. The transition state for an E2 reaction requires a specific anti-periplanar arrangement of the proton being abstracted and the leaving group. This geometric constraint is crucial for orbital overlap and the formation of the new π-bond. In the case of this compound, elimination reactions can lead to the formation of unsaturated nucleoside analogs.

Influence of Solvent Systems and Catalysts on Reaction Selectivity

The choice of solvent and the use of catalysts can dramatically influence the selectivity of reactions involving this compound, directing the outcome towards a specific product. Solvents can affect reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.

The polarity of the solvent plays a critical role. For instance, in the synthesis of 3',5'-dithiothymidine from this compound, the solvent system dictates the stereochemical outcome. When the reaction is conducted with a thiolate salt in hexamethylphosphoric triamide (HMPA), a polar aprotic solvent, a stereospecific reaction occurs. rsc.orgelectronicsandbooks.com In contrast, a different solvent system can lead to a mixture of stereoisomers.

A compelling example of solvent-controlled regioselectivity is observed in the alkylation of 5'-O-protected thymidine (B127349) derivatives, which share structural similarities with this compound. The use of aprotic polar solvents with a low dielectric constant, such as dioxane or tetrahydrofuran (B95107) (THF), favors O-alkylation at the 3'-position. Conversely, employing aprotic polar solvents with a high dielectric constant, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), promotes N-alkylation at the N-3 position of the thymine (B56734) base. nih.govresearchgate.net This demonstrates the profound ability of the solvent to direct the nucleophilic attack to different reactive sites within the molecule.

| Entry | Solvent | Dielectric Constant (ε) | Product Distribution (O-Alkylated : N-Alkylated) |

|---|---|---|---|

| 1 | Dioxane | 2.21 | 83 : 0 |

| 2 | THF | 7.58 | 95 : 0 |

| 3 | DMF | 37 | 0 : 95 |

| 4 | DMSO | 46.7 | 0 : 96 |

Catalysts can also be employed to enhance reaction rates and control selectivity. For instance, a non-nucleophilic base like triethylamine (B128534) is often used in reactions involving mesylates to neutralize the methanesulfonic acid byproduct, thereby preventing side reactions. rsc.orgelectronicsandbooks.com Lewis acids can be used to activate the leaving group, making it more susceptible to nucleophilic attack. In some cases, phase-transfer catalysts can be utilized to facilitate reactions between reactants in immiscible phases. The careful selection of a catalyst is crucial for achieving high yields and the desired product selectivity in the synthesis of complex nucleoside analogs from this compound.

Reaction Mechanism Investigation via Advanced Spectroscopic and Isotopic Labeling Studies

To gain a deeper understanding of the reaction mechanisms of this compound, advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and isotopic labeling are employed. These methods provide detailed information about reaction pathways, intermediates, and transition states.

NMR Spectroscopy: NMR is a powerful tool for monitoring the progress of a reaction in real-time. By taking spectra at various time points, it is possible to identify the formation of intermediates and track the concentrations of reactants and products. For example, in the reaction of this compound with a nucleophile, the appearance of new signals in the 1H, 13C, or 31P NMR spectra can indicate the formation of a transient intermediate before the final product is formed. Two-dimensional NMR techniques can further elucidate the structure of these intermediates by revealing through-bond and through-space correlations between different nuclei.

Isotopic Labeling Studies: Isotopic labeling is a definitive method for tracing the path of atoms throughout a chemical reaction. By replacing an atom in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium (B1214612), 12C with 13C, or 16O with 18O), it is possible to determine which bonds are broken and formed during the reaction. For instance, reacting this compound with a deuterated nucleophile would result in a product where the deuterium atom is incorporated at the site of substitution. The position of the deuterium label in the product can be determined by mass spectrometry or NMR spectroscopy, providing unambiguous evidence for the reaction mechanism.

Furthermore, kinetic isotope effect (KIE) studies, where the rate of reaction with an isotopically labeled substrate is compared to the rate with the unlabeled substrate, can provide information about the rate-determining step of the reaction and the nature of the transition state. A significant KIE is often observed when a bond to the isotopically labeled atom is broken in the rate-determining step. These advanced techniques are indispensable for a comprehensive mechanistic elucidation of the reactivity of this compound.

Computational Chemistry and Theoretical Approaches to 3 ,5 Di O Mesylthymidine Systems

Molecular Modeling of Reactivity and Conformation

Molecular modeling of 3',5'-DI-O-Mesylthymidine is crucial for understanding its three-dimensional structure and how this influences its chemical reactivity. The presence of bulky mesyl groups at the 3' and 5' positions of the deoxyribose ring introduces significant steric hindrance, which in turn dictates the preferred conformation of the furanose ring and the orientation of the thymine (B56734) base.

Conformational analysis of modified nucleosides is often performed using molecular mechanics calculations. These studies reveal that the sugar moiety of nucleosides can exist in a dynamic equilibrium between different puckered conformations, primarily the C2'-endo (South) and C3'-endo (North) forms. The introduction of bulky substituents, such as the mesyl groups in this compound, can shift this equilibrium towards a preferred conformation. For instance, computational studies on nucleosides with bulky 3' and 5' protecting groups, such as the 3',5'-O-(1,1,3,3-tetraisopropyldisilox-1,3-diyl) group, have shown a strong preference for the C3'-endo sugar pucker. researchgate.net This conformational locking can have a significant impact on the reactivity of the nucleoside, for example, by influencing the stereochemical outcome of glycosylation reactions. researchgate.net

The reactivity of the mesyl groups as excellent leaving groups in nucleophilic substitution reactions is a key feature of this compound. Molecular modeling can be employed to study the transition states of these reactions, providing insights into the reaction mechanism and predicting the regioselectivity and stereoselectivity of the products. For example, in S(_N)2 reactions, the backside attack of a nucleophile on the carbon atom attached to the mesyl group is a key step. Modeling can help to visualize the steric hindrance around the reaction centers and predict the feasibility of such an attack at the 3' and 5' positions.

| Parameter | Description | Relevance to this compound |

| Sugar Pucker | The conformation of the furanose ring (e.g., C2'-endo, C3'-endo). | Influences the overall shape of the molecule and the orientation of the reactive mesyl groups. |

| Glycosidic Torsion Angle (χ) | The rotation around the N-glycosidic bond connecting the thymine base to the sugar. | Determines the relative orientation of the base and sugar, which can affect intramolecular interactions and reactivity. |

| Backbone Torsion Angles | Rotations around the bonds of the sugar-phosphate backbone (in the context of nucleic acids). | While this compound is a single nucleoside, these angles are crucial for modeling its incorporation into oligonucleotides. |

Quantum Chemical Calculations of Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reaction energetics of molecules like this compound. These methods provide a more detailed and accurate description of the electronic distribution and bonding than molecular mechanics.

The electronic structure of this compound is characterized by the electron-withdrawing nature of the mesyl groups. This property makes the carbon atoms at the 3' and 5' positions highly electrophilic and susceptible to nucleophilic attack. DFT calculations can be used to compute various electronic properties that quantify this reactivity.

| Property | Description | Application to this compound |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP maps would show positive potential around the 3'- and 5'-carbons. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | The energy and shape of the LUMO can indicate the most likely site for nucleophilic attack. The HOMO-LUMO energy gap is related to the chemical reactivity and stability of the molecule. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and hyperconjugative interactions within a molecule. | Can be used to understand the delocalization of electron density and the stability of the mesylate leaving group. |

DFT calculations are also invaluable for studying the energetics of reactions involving this compound. By calculating the energies of reactants, transition states, and products, the activation energy and reaction energy for processes like nucleophilic substitution can be determined. For example, a computational analysis of the S(_N)2 reaction of a nucleophile with a mesylated carbon center can provide a detailed potential energy surface, elucidating the reaction mechanism and predicting the reaction rate. sciforum.netsciforum.netresearchgate.net Such studies have been performed for simple alkyl mesylates and can be extended to the more complex system of this compound. sciforum.netsciforum.netresearchgate.net

Predictive Modeling of Reaction Outcomes and Stereoselectivity

Predictive modeling, often employing computational tools, is a growing area in organic synthesis that aims to forecast the products and stereochemical outcomes of reactions. For a molecule like this compound, which has multiple reactive sites and stereocenters, predictive modeling can be particularly useful.

The stereoselectivity of reactions at the 3' and 5' positions is heavily influenced by the conformational constraints of the furanose ring. As discussed, the bulky mesyl groups can lock the sugar into a specific pucker. Computational models can predict the most stable conformation and how this conformation will influence the approach of a nucleophile. For instance, if the sugar is predominantly in a C3'-endo conformation, the accessibility of the 3' and 5' positions for a backside S(_N)2 attack will be different, leading to a preference for one stereoisomer over another.

Machine learning approaches are also emerging as powerful tools for predicting reaction outcomes. mit.eduijnc.ir By training models on large datasets of known reactions, it is possible to predict the products of new reactions with increasing accuracy. While a specific model for this compound may not exist, general models for nucleophilic substitution reactions could be applied to predict the likely products of its reactions with various nucleophiles. These models consider factors such as the nature of the nucleophile, the leaving group, the solvent, and the substrate structure to make their predictions.

Computational tools for predicting regio- and site-selectivity are also highly relevant. nih.gov In the case of this compound, a key question is whether a nucleophile will react at the 3' or 5' position. Predictive models can help to answer this by calculating the relative activation energies for the two possible reaction pathways.

Development of Force Fields for Mesylated Nucleoside Systems

The accuracy of molecular mechanics and molecular dynamics simulations depends critically on the quality of the underlying force field. nih.govnih.gov A force field is a set of parameters that describes the potential energy of a system as a function of the atomic coordinates. For standard biomolecules like DNA and proteins, well-established force fields such as AMBER and CHARMM are available. However, for modified nucleosides like this compound, specific parameters for the mesyl groups attached to the sugar ring are often not included in standard force fields.

Therefore, a crucial aspect of computational research on mesylated nucleosides is the development of accurate force field parameters. This process typically involves:

Quantum Mechanical Calculations: High-level quantum mechanical calculations are performed on small model compounds that represent the chemical environment of the mesyl group in the nucleoside. These calculations provide data on bond lengths, bond angles, dihedral angles, and partial atomic charges.

Parameter Fitting: The force field parameters are then adjusted to reproduce the quantum mechanical data as closely as possible. This is often an iterative process that involves minimizing the difference between the molecular mechanics energies and conformations and the quantum mechanical ones.

Validation: The newly developed parameters are then tested by performing simulations on larger systems and comparing the results with available experimental data, such as NMR or X-ray crystallographic data.

The development of specific force fields for mesylated nucleosides would enable more accurate and reliable molecular dynamics simulations. arxiv.org These simulations could then be used to study a wide range of phenomena, including the conformational dynamics of this compound in solution, its interactions with other molecules, and its behavior when incorporated into larger nucleic acid structures.

Future Directions and Emerging Research Avenues in 3 ,5 Di O Mesylthymidine Chemistry

Exploration of Unprecedented Reaction Pathways and Synthetic Transformations

The inherent reactivity of the mesyl groups at the 3' and 5' positions of the thymidine (B127349) scaffold makes 3',5'-DI-O-Mesylthymidine a valuable precursor for a variety of synthetic transformations. While its role in classical nucleophilic substitution reactions is well-established, current research is pushing the boundaries to explore more novel and unprecedented reaction pathways.

One notable example is the synthesis of 3′,5′-dithiothymidine. In this transformation, 3′,5′-di-O-mesylthymidine is treated with the sodium salt of 4-methoxyphenylmethanethiol, leading to the stereospecific formation of a bis(sulfide) product. rsc.orgelectronicsandbooks.com This reaction highlights the compound's utility in introducing sulfur-containing moieties, which are of interest for developing therapeutic nucleoside analogs.

Beyond simple substitutions, future research is anticipated to explore more complex transformations. The development of intramolecular cyclization reactions, for instance, could lead to the formation of novel bicyclic or conformationally restricted nucleoside analogues. Such structures are of significant interest in medicinal chemistry for their potential to exhibit enhanced biological activity and target selectivity.

Furthermore, the exploration of reactions such as aza-Michael additions and ring-closing metathesis (RCM) with derivatives of this compound could open doors to new classes of compounds. nih.govrsc.orgntu.edu.sgorganic-chemistry.orgwikipedia.org Aza-Michael additions could be employed to introduce amino functionalities in a controlled manner, while RCM could be utilized to create macrocyclic nucleoside analogs with unique structural features. nih.govsci-hub.st

The following table summarizes some of the explored and potential reaction pathways for this compound:

| Reaction Type | Reagents/Conditions | Product Class | Potential Significance |

| Nucleophilic Substitution | Sodium 4-methoxyphenylmethanethiol | 3',5'-dithiothymidine | Antiviral and anticancer agents |

| Intramolecular Cyclization | (Hypothetical) Base-mediated | Bicyclic nucleosides | Conformationally restricted analogs with enhanced activity |

| Aza-Michael Addition | (Hypothetical) Amine nucleophiles on derived acceptors | Amino-functionalized thymidine derivatives | Building blocks for modified oligonucleotides |

| Ring-Closing Metathesis | (Hypothetical) Grubbs' catalyst on diene-derivatized substrate | Macrocyclic nucleoside analogs | Novel therapeutic and diagnostic agents |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

To further refine the synthetic utility of this compound, the development of novel catalytic systems is a key area of focus. These catalysts aim to improve reaction efficiency, enhance stereoselectivity, and enable transformations that are not feasible with conventional methods.

Phase-transfer catalysis (PTC) represents a promising approach for conducting nucleophilic substitution reactions on this compound under milder conditions and with improved yields. ijirset.comed.ac.uked.ac.ukdocumentsdelivered.com By facilitating the transfer of anionic nucleophiles from an aqueous phase to an organic phase where the substrate resides, PTC can overcome solubility issues and accelerate reaction rates. The use of chiral phase-transfer catalysts could also enable enantioselective modifications of the thymidine scaffold.

Biocatalysis, employing enzymes to catalyze specific reactions, offers another avenue for the selective modification of this compound. Enzymes can offer unparalleled regio- and stereoselectivity, minimizing the need for protecting groups and reducing the generation of byproducts. For instance, engineered nucleoside kinases or phosphorylases could potentially be used to selectively phosphorylate or glycosylate the molecule at specific positions.

Organometallic catalysis also holds significant potential. Transition metal catalysts could be employed to mediate a variety of transformations, including cross-coupling reactions to introduce novel carbon-carbon or carbon-heteroatom bonds at the sugar moiety, following initial derivatization of the mesylated positions.

Integration into Modern Synthetic Methodologies (e.g., Flow Chemistry, High-Throughput Synthesis)

The integration of this compound into modern synthetic methodologies such as flow chemistry and high-throughput synthesis is a critical step towards accelerating the discovery and development of new nucleoside-based compounds.

Flow chemistry, where reactions are performed in continuous-flow reactors, offers several advantages over traditional batch synthesis. These include enhanced reaction control, improved safety, and the potential for rapid optimization and scale-up. The synthesis of nucleoside analogs from precursors like this compound is well-suited for flow chemistry, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and the ability to safely handle reactive intermediates.

High-throughput synthesis (HTS) platforms, combined with automated purification and screening, can significantly accelerate the generation and evaluation of libraries of this compound derivatives. By systematically varying the nucleophiles and reaction conditions in a parallel fashion, researchers can rapidly explore a vast chemical space to identify compounds with desired biological activities. This approach is particularly valuable for the early stages of drug discovery and the development of new chemical probes.

The table below outlines the potential benefits of integrating this compound into these modern synthetic workflows:

| Methodology | Key Advantages | Application to this compound |

| Flow Chemistry | Enhanced reaction control, improved safety, rapid optimization, scalability. | Efficient and controlled synthesis of diverse nucleoside analogs. |

| High-Throughput Synthesis | Rapid generation of compound libraries, automated screening. | Accelerated discovery of new therapeutic leads and chemical probes. |

Interdisciplinary Applications in Chemical Biology Research Methodologies

The versatility of this compound as a synthetic intermediate extends its utility into the interdisciplinary field of chemical biology. Its ability to serve as a precursor for a wide range of modified thymidine analogs makes it a valuable tool for developing chemical probes to study biological processes.

A significant application lies in the synthesis of thymidine analogs for tracking DNA synthesis. nih.govmdpi.com By introducing reporter groups such as fluorescent dyes or affinity tags (e.g., biotin) at the 3' or 5' position, researchers can create probes that are incorporated into newly synthesized DNA. These probes can then be used to visualize and quantify cell proliferation, DNA replication, and DNA repair processes in living cells and organisms. The mesyl groups of this compound provide convenient handles for the attachment of these reporter moieties.

Furthermore, this compound can serve as a precursor for the development of positron emission tomography (PET) imaging agents. symeres.comlumiprobe.com By incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) or carbon-11, into the thymidine scaffold, PET tracers can be developed to non-invasively monitor tumor proliferation and response to therapy in cancer patients. The synthesis of these radiolabeled compounds often relies on nucleophilic substitution reactions where the mesyl groups act as excellent leaving groups.

Another emerging area is the synthesis of spin-labeled thymidine analogs for electron paramagnetic resonance (EPR) spectroscopy studies. nih.govresearchgate.net By attaching a stable nitroxide radical to the thymidine molecule, researchers can create probes to investigate the structure and dynamics of DNA and DNA-protein interactions with high sensitivity. The synthetic accessibility of modified thymidines from this compound makes it an attractive starting point for the development of these specialized probes.

The potential applications in chemical biology are summarized in the following table:

| Application Area | Probe Type | Research Utility |

| DNA Synthesis Tracking | Fluorescently labeled or biotinylated thymidine analogs | Visualization and quantification of cell proliferation and DNA replication. |

| PET Imaging | Radiolabeled thymidine analogs (e.g., with ¹⁸F or ¹¹C) | Non-invasive monitoring of tumor growth and therapeutic response. |

| EPR Spectroscopy | Spin-labeled thymidine analogs | Studying the structure and dynamics of DNA and DNA-protein complexes. |

常见问题

Q. What are the optimal synthetic routes for 3',5'-DI-O-Mesylthymidine, and how can purity be validated?

Methodological Answer: The synthesis typically involves mesylation of thymidine using methanesulfonyl chloride (MsCl) under controlled conditions. Key steps include:

- Protection of hydroxyl groups : Ensure selective mesylation at the 3' and 5' positions by optimizing reaction stoichiometry and temperature (e.g., 0–5°C in anhydrous pyridine) .

- Purification : Use column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization from ethanol/water mixtures.

- Purity Validation :

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural characterization requires a multi-technique approach:

- Mass Spectrometry (MS) : Confirm molecular weight (400.43 g/mol) via ESI-MS or MALDI-TOF .

- NMR Spectroscopy :

- Elemental Analysis : Verify C, H, N, S content (±0.4% theoretical values).

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions, and what factors influence its reactivity?

Methodological Answer: The mesyl groups act as leaving groups, enabling substitutions (e.g., with amines or thiols). Key considerations:

- Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (temperature, solvent polarity, nucleophile concentration).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states.

- Competing Reactions : Hydrolysis of mesyl groups in aqueous conditions requires anhydrous environments.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in mesyl groups) to track substitution pathways .

Q. What are the stability profiles of this compound under different storage and reaction conditions?

Methodological Answer: Stability assessments should include:

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Hydrolytic Stability : Accelerated aging studies in buffers (pH 4–9) at 40°C, monitored by HPLC.

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products (λ > 300 nm exposure) .

- Storage Recommendations : Anhydrous, dark conditions at −20°C, with desiccants to prevent hydrolysis .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

Methodological Answer: Address discrepancies through:

- Dose-Response Validation : Replicate assays (e.g., IC₅₀ in cytotoxicity studies) across multiple cell lines.

- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may confound results.

- Bias Mitigation : Apply the Cochrane Collaboration’s risk-of-bias tool to evaluate experimental design (e.g., randomization, blinding in in vivo studies) .

- Meta-Analysis : Systematically compare datasets using PRISMA guidelines to identify confounding variables (e.g., solvent used, cell passage number) .

Data Contradiction Analysis

Q. Why do purity assessments of this compound vary across studies, and how can this be standardized?

Methodological Answer: Variability arises from:

- Analytical Method Sensitivity : HPLC with UV detection may miss non-UV-active impurities, whereas charged aerosol detection (CAD) provides universal quantification.

- Reference Standards : Use certified standards (e.g., USP-grade) for calibration.

- Cross-Validation : Combine orthogonal techniques (e.g., NMR for structural integrity, LC-MS for low-level impurities) .

Experimental Design Considerations

Q. How should researchers design experiments to study the pharmacokinetics of this compound derivatives?

Methodological Answer:

- In Vitro Models : Use Caco-2 cells for intestinal permeability assays.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- In Vivo Protocols : Apply physiologically based pharmacokinetic (PBPK) modeling to guide dosing regimens. Include control groups for mesylate hydrolysis products .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。